

# 5-(3-Nitrophenyl)furan-2-carbaldehyde CAS number 13148-43-1.

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## Compound of Interest

Compound Name: 5-(3-Nitrophenyl)furan-2-carbaldehyde

Cat. No.: B076496

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An In-depth Technical Guide to **5-(3-Nitrophenyl)furan-2-carbaldehyde** CAS Number: 13148-43-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(3-Nitrophenyl)furan-2-carbaldehyde**, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document consolidates its physicochemical properties, outlines key synthetic methodologies, and discusses its potential applications based on the biological activities of the broader class of nitrofurans derivatives.

## Chemical and Physical Properties

**5-(3-Nitrophenyl)furan-2-carbaldehyde** is a solid, typically appearing as an off-white to yellow powder.<sup>[1][2]</sup> Its core structure consists of a furan-2-carbaldehyde moiety substituted at the 5-position with a 3-nitrophenyl group. This combination of a reactive aldehyde, an aromatic furan ring, and an electron-withdrawing nitro group makes it a versatile intermediate for further chemical synthesis.

## Physicochemical Data

The key quantitative properties of **5-(3-Nitrophenyl)furan-2-carbaldehyde** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	13148-43-1	[3]
Molecular Formula	C <sub>11</sub> H <sub>7</sub> NO <sub>4</sub>	[3][4]
Molecular Weight	217.18 g/mol	[3][4]
IUPAC Name	5-(3-nitrophenyl)furan-2-carbaldehyde	[3]
Appearance	Off-white to slight yellow solid/powder	[1][2]
Melting Point	154-158 °C	[5]
Solubility (pH 7.4)	6.3 µg/mL	[3]
Topological Polar Surface Area	76.0 Å <sup>2</sup>	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	2	[3]
InChI Key	DXUACWQWQDJZMY-UHFFFAOYSA-N	[3][5]
SMILES	C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=C(O2)C=O	[3]

## Spectroscopic Data

While detailed spectra for this specific compound are not widely published, characterization of similar furan derivatives is typically performed using standard analytical techniques including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry.[6] A <sup>13</sup>C NMR spectrum for **5-(3-Nitrophenyl)furan-2-carbaldehyde** is noted as available from Sigma-Aldrich.[3]

## Synthesis and Experimental Protocols

The synthesis of 5-aryl-furan-2-carbaldehydes can be achieved through several established synthetic routes. Below are two detailed protocols adapted for the specific synthesis of **5-(3-Nitrophenyl)furan-2-carbaldehyde**.

## Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This method is a highly efficient way to form the carbon-carbon bond between the furan ring and the nitrophenyl group, starting from 5-bromofuran-2-carbaldehyde and 3-nitrophenylboronic acid.<sup>[7]</sup>

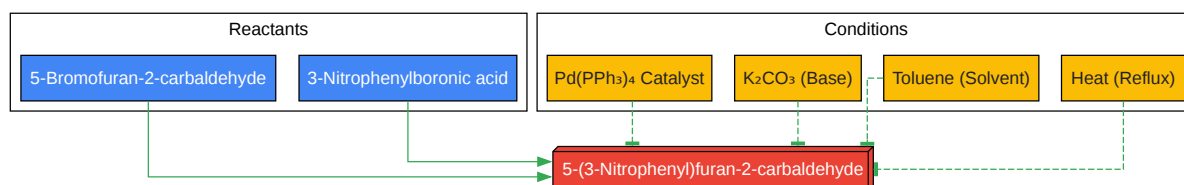
Materials:

- 5-Bromofuran-2-carbaldehyde
- 3-Nitrophenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Base (e.g., Potassium carbonate, K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

- To a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromofuran-2-carbaldehyde (1 equivalent), 3-nitrophenylboronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), and the palladium catalyst (0.05 equivalents).
- Add the anhydrous solvent to the flask.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **5-(3-Nitrophenyl)furan-2-carbaldehyde**.



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Suzuki-Miyaura Cross-Coupling Synthesis Workflow.

## Protocol 2: Synthesis via Meerwein Arylation

This classical method involves the diazotization of an aniline followed by a copper-catalyzed reaction with furan.[6]

Materials:

- 3-Nitroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Furfural
- Copper(II) Chloride (CuCl<sub>2</sub>)
- Ethanol

#### Procedure:

- Dissolve 3-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 1 hour.
- Filter the cold diazonium salt solution.
- To the filtrate, add furfural (1.5 equivalents).
- Add a solution of copper(II) chloride (catalytic amount) in water dropwise to the reaction mixture.
- Continue stirring for 4-6 hours at room temperature, then leave the mixture overnight.
- Collect the resulting precipitate by filtration, wash with water, and dry.
- Recrystallize the crude product from ethanol to obtain pure **5-(3-Nitrophenyl)furan-2-carbaldehyde**.

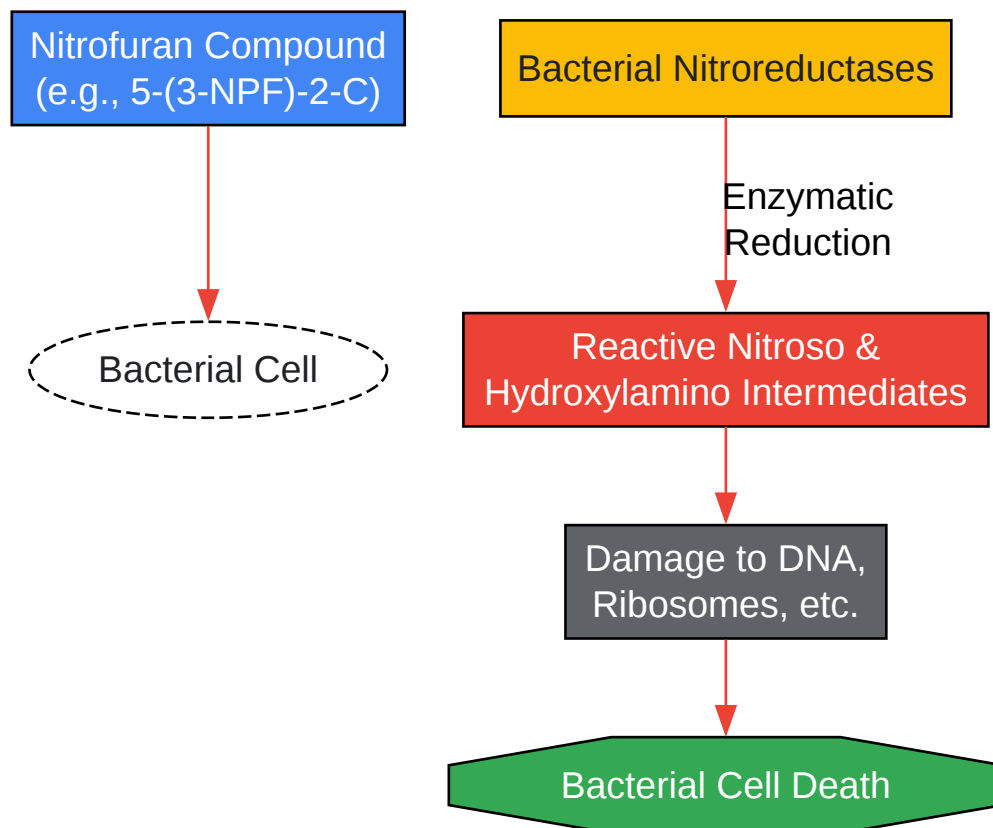
## Biological Activity and Applications in Drug Development

While specific biological data for **5-(3-Nitrophenyl)furan-2-carbaldehyde** is limited in publicly available literature, the broader class of nitrofurans and furan-containing compounds is well-studied for its therapeutic potential.<sup>[8][9]</sup>

### Antimicrobial Potential

Nitrofurans are a known class of antimicrobial agents active against a range of Gram-positive and Gram-negative bacteria.<sup>[10][11]</sup> Their mechanism of action is believed to involve the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates highly reactive nitroso and hydroxylamino intermediates that are cytotoxic. These intermediates can damage bacterial DNA, ribosomes, and other essential macromolecules, ultimately leading

to cell death.[12] Given its structure, **5-(3-Nitrophenyl)furan-2-carbaldehyde** is a strong candidate for antimicrobial drug discovery programs.



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General Antimicrobial Mechanism of Nitrofurans.

## Anticancer Potential

The furan scaffold is present in numerous compounds investigated for anticancer activity.[7] The aldehyde group at the C2 position serves as a versatile chemical handle for synthesizing more complex molecules, such as chalcones, thiazolidinones, and hydrazones, which have demonstrated significant cytotoxic effects against various cancer cell lines.[6][13] The development workflow typically involves synthesis, in-vitro screening, and mechanism-of-action studies.

## Role as a Synthetic Intermediate

The aldehyde functionality is highly reactive and serves as a key starting point for various condensation reactions.[6] This allows for the facile synthesis of a diverse library of derivative compounds, which is a crucial step in structure-activity relationship (SAR) studies during drug discovery.



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Drug Discovery Workflow for Furan Derivatives.

## Safety and Handling

As with any chemical reagent, **5-(3-Nitrophenyl)furan-2-carbaldehyde** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is classified with GHS07 (Exclamation mark) and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

## Conclusion

**5-(3-Nitrophenyl)furan-2-carbaldehyde** is a valuable heterocyclic building block with significant, albeit largely unexplored, potential in drug discovery and development. Its straightforward synthesis and the known biological activities of the nitrofuran class make it an attractive starting point for developing novel antimicrobial and anticancer agents. Further research is warranted to fully characterize its biological activity profile and elucidate its specific mechanisms of action.

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